molecular formula C15H10BrClN2OS B3013147 4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 941922-64-1

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3013147
CAS No.: 941922-64-1
M. Wt: 381.67
InChI Key: YZJUJAKQJPJGNE-UHFFFAOYSA-N
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Description

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a 7-chloro-4-methyl-1,3-benzothiazol-2-yl group attached to the nitrogen atom of the benzamide

Scientific Research Applications

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: Employed in the synthesis of advanced materials, including polymers and organic semiconductors, due to its electronic properties.

Safety and Hazards

Like many organic compounds, this substance should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could explore the synthesis of similar compounds with different substituents, the development of more efficient synthetic routes, or the investigation of the compound’s biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 7-chloro-4-methyl-1,3-benzothiazole: This can be achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Bromination of Benzamide: The benzamide is brominated at the 4th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the 7-chloro-4-methyl-1,3-benzothiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-chlorophenyl)benzamide
  • 4-bromo-N-(2-chlorophenyl)benzamide
  • 4-bromo-N-(4-methylphenyl)benzamide

Uniqueness

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the benzothiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

IUPAC Name

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c1-8-2-7-11(17)13-12(8)18-15(21-13)19-14(20)9-3-5-10(16)6-4-9/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJUJAKQJPJGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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